molecular formula C10H12FNO2 B13047073 Ethyl 2-amino-3-fluoro-4-methylbenzoate

Ethyl 2-amino-3-fluoro-4-methylbenzoate

Cat. No.: B13047073
M. Wt: 197.21 g/mol
InChI Key: SYHSRKUQMDKUDJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-fluoro-4-methylbenzoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, a fluoro substituent, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-fluoro-4-methylbenzoate typically involves the esterification of 2-amino-3-fluoro-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-fluoro-4-methylbenzoate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzoates with different functional groups replacing the fluoro substituent.

Scientific Research Applications

Ethyl 2-amino-3-fluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-fluoro-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro substituent can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-3-fluoro-4-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 2-amino-4-fluoro-3-methylbenzoate: Differing only in the position of the fluoro and methyl groups, this compound may exhibit different reactivity and biological activity.

    Ethyl 2-amino-3-chloro-4-methylbenzoate: The chloro substituent can alter the compound’s chemical properties and reactivity compared to the fluoro analog.

    Ethyl 2-amino-3-fluoro-4-ethylbenzoate: The presence of an ethyl group instead of a methyl group can affect the compound’s steric and electronic properties.

This compound stands out due to its unique combination of substituents, which confer specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-amino-3-fluoro-4-methylbenzoate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-5-4-6(2)8(11)9(7)12/h4-5H,3,12H2,1-2H3

InChI Key

SYHSRKUQMDKUDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C)F)N

Origin of Product

United States

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